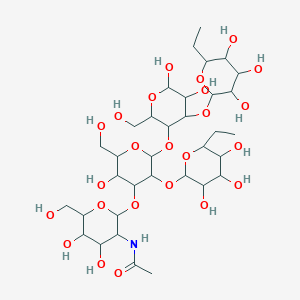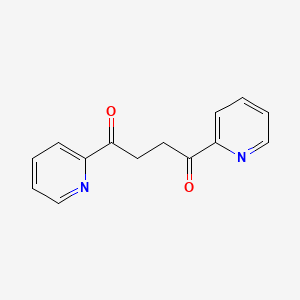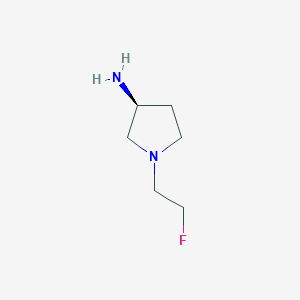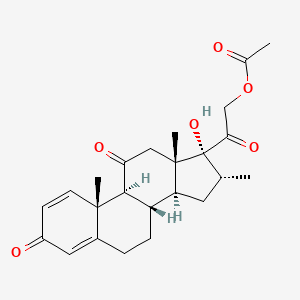
2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione is an organic compound that belongs to the class of phenalenes. Phenalenes are polycyclic aromatic hydrocarbons with a unique structure that makes them interesting for various chemical applications. This compound, in particular, features a chlorine atom and a phenyl group attached to the phenalene core, which may influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the chlorination of 2-phenyl-1H-phenalene-1,3(2H)-dione using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvent, temperature, and chlorinating agent would be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenalene core can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or aniline in polar solvents such as ethanol or dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products with the chlorine atom replaced by the nucleophile.
Oxidation Reactions: Quinone derivatives of the phenalene core.
Reduction Reactions: Dihydro derivatives of the original compound.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenalene core can intercalate with DNA, potentially disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
2-phenyl-1H-phenalene-1,3(2H)-dione: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2-chloro-1H-phenalene-1,3(2H)-dione: Lacks the phenyl group, which may affect its chemical properties and applications.
特性
CAS番号 |
5084-47-9 |
|---|---|
分子式 |
C19H11ClO2 |
分子量 |
306.7 g/mol |
IUPAC名 |
2-chloro-2-phenylphenalene-1,3-dione |
InChI |
InChI=1S/C19H11ClO2/c20-19(13-8-2-1-3-9-13)17(21)14-10-4-6-12-7-5-11-15(16(12)14)18(19)22/h1-11H |
InChIキー |
NKMRLBRDWQLSDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)








![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)


